Cas no 656229-81-1 (4’,5-Di-O-acetyl Genistein)

4’,5-Di-O-acetyl Genistein is a chemically modified derivative of genistein, a naturally occurring isoflavone. This acetylated form enhances the compound's lipophilicity, improving its solubility in organic solvents and potentially increasing its bioavailability. The introduction of acetyl groups at the 4’ and 5 positions stabilizes the molecule, making it suitable for research applications requiring controlled reactivity or prolonged stability. It is commonly utilized in biochemical studies to investigate the pharmacological properties of genistein derivatives, including their potential antioxidant, anti-inflammatory, and anticancer effects. The compound serves as a valuable intermediate for further chemical modifications or as a reference standard in analytical methodologies.
4’,5-Di-O-acetyl Genistein structure
4’,5-Di-O-acetyl Genistein structure
Product name:4’,5-Di-O-acetyl Genistein
CAS No:656229-81-1
MF:C19H14O7
MW:354.310266017914
CID:1065153
PubChem ID:25156643

4’,5-Di-O-acetyl Genistein Chemical and Physical Properties

Names and Identifiers

    • 4’,5-Di-O-acetyl Genistein
    • 4',5-Di-O-acetyl Genistein
    • 5,7-DI-O-ACETYL GENISTEIN,COLOURLESS SOLID
    • 5-(acetyloxy)-3-[4-(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
    • SCHEMBL7564891
    • A-D-glucuronic Acid Methyl Ester)
    • 4 inverted exclamation mark ,5-Di-O-acetyl Genistein 7-(Tri-O-acetyl-
    • 5-(Alphacetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-1-benzopyran-7-yl beta-D-Glucopyranosiduronic Alphacid Muethyl Epsilonster 2,3,4-Tauriacetate
    • [4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
    • 4',5,7-Trihydroxyisoflavone 4',5'-Diacetate
    • 1105697-83-3
    • 23050-36-4
    • 656229-81-1
    • 4',5,7-Trihydroxyisoflavone4',5'-Diacetate
    • 4-(5-Acetoxy-7-hydroxy-4-oxo-4H-chromen-3-yl)phenyl acetate
    • 4 inverted exclamation mark ,5-Di-O-acetyl Genistein
    • 4',5-Di-O-acetyl Genistein 7-(Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester)
    • Inchi: InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3
    • InChI Key: SWRSZMILWBHUEZ-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C

Computed Properties

  • Exact Mass: 354.07392
  • Monoisotopic Mass: 354.07395278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • PSA: 99.13

4’,5-Di-O-acetyl Genistein Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D328985-25mg
4’,5-Di-O-acetyl Genistein
656229-81-1
25mg
$833.00 2023-05-18
TRC
D328985-50mg
4’,5-Di-O-acetyl Genistein
656229-81-1
50mg
$1487.00 2023-05-18
TRC
D328985-5mg
4’,5-Di-O-acetyl Genistein
656229-81-1
5mg
$190.00 2023-05-18
TRC
D328985-2mg
4’,5-Di-O-acetyl Genistein
656229-81-1
2mg
$87.00 2023-05-18
TRC
D328985-10mg
4’,5-Di-O-acetyl Genistein
656229-81-1
10mg
$345.00 2023-05-18

Additional information on 4’,5-Di-O-acetyl Genistein

4’,5-Di-O-acetyl Genistein (CAS No. 656229-81-1): An Overview of Its Properties, Applications, and Recent Research

4’,5-Di-O-acetyl Genistein (CAS No. 656229-81-1) is a chemically modified derivative of genistein, a well-known isoflavone found in soybeans and other legumes. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields, including pharmaceuticals, nutraceuticals, and biotechnology. In this article, we will delve into the chemical structure, biological activities, and recent research advancements related to 4’,5-Di-O-acetyl Genistein.

Chemical Structure and Synthesis

4’,5-Di-O-acetyl Genistein is synthesized by acetylating the hydroxyl groups at the 4' and 5 positions of genistein. The chemical formula of 4’,5-Di-O-acetyl Genistein is C20H18O7, and its molecular weight is 362.35 g/mol. The acetylation process enhances the stability and solubility of genistein, making it more suitable for various applications. The synthesis typically involves reacting genistein with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.

Biological Activities

4’,5-Di-O-acetyl Genistein exhibits a range of biological activities that have been extensively studied in recent years. One of its most notable properties is its ability to act as a potent antioxidant. Research has shown that 4’,5-Di-O-acetyl Genistein can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a promising candidate for use in anti-aging formulations and as a protective agent against various oxidative stress-related diseases.

In addition to its antioxidant activity, 4’,5-Di-O-acetyl Genistein has been found to possess anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. This makes it a potential therapeutic agent for treating inflammatory conditions such as arthritis and inflammatory bowel disease.

Cancer Prevention and Treatment

The potential of 4’,5-Di-O-acetyl Genistein in cancer prevention and treatment has also been a focus of recent research. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. It has been found to be particularly effective against breast cancer, prostate cancer, and colon cancer cells. The mechanism by which 4’,5-Di-O-acetyl Genistein exerts its anticancer effects involves modulating signaling pathways such as PI3K/AKT and MAPK/ERK.

Nutraceutical Applications

Beyond its therapeutic potential, 4’,5-Di-O-acetyl Genistein has also found applications in the nutraceutical industry. Due to its enhanced stability and solubility compared to genistein, it can be more easily incorporated into food products and dietary supplements. This makes it an attractive ingredient for functional foods aimed at promoting health and wellness.

Clinical Trials and Safety Profile strong>

Clinical trials are currently underway to evaluate the safety and efficacy of 4’,5-Di-O-acetyl Genistein strong>. Preliminary results from these trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, more extensive studies are needed to fully establish its safety profile.

Recent Research Advancements strong>

The field of research surrounding < strong >4’,5-Di-O-acetyl Genistein< / strong > is rapidly evolving. Recent studies have explored its potential in novel areas such as neuroprotection and cardiovascular health. For instance, one study published in the Journal of Neurochemistry found that < strong >4’,5-Di-O-acetyl Genistein< / strong > can protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease. p > < p >Another study published in the Journal of Cardiovascular Pharmacology demonstrated that < strong >4’,5-Di-O-acetyl Genistein< / strong > can reduce blood pressure and improve endothelial function in hypertensive rats. These findings suggest that the compound may have broader therapeutic applications beyond its traditional uses. p > < p >< strong >Conclusion< / strong > p > < p >< strong >4’,5-Di-O-acetyl Genistein< / strong > (CAS No. 656229-81-1) is a promising compound with a wide range of biological activities and potential applications. Its enhanced stability and solubility make it suitable for various formulations, from pharmaceuticals to nutraceuticals. Ongoing research continues to uncover new therapeutic uses for this compound, highlighting its importance in the field of biomedicine. p > article > response >

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